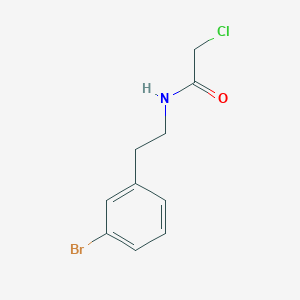
N-(3-Bromophenethyl)-2-chloroacetamide
Overview
Description
N-(3-Bromophenethyl)-2-chloroacetamide: is an organic compound that features a bromophenethyl group attached to a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenethyl)-2-chloroacetamide typically involves the reaction of 3-bromophenethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Bromophenethylamine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromophenethyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The bromophenethyl group can undergo oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Products may include derivatives where the chlorine atom is replaced by other functional groups such as amines or thiols.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the bromophenethyl group.
Scientific Research Applications
Chemistry: N-(3-Bromophenethyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be investigated for its effects on various biological targets and pathways.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Bromophenethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromophenethyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
- 3-Bromophenethyl alcohol
- 3-Bromophenethyl bromide
- 3-Bromophenylacetic acid
Comparison: N-(3-Bromophenethyl)-2-chloroacetamide is unique due to the presence of both a bromophenethyl group and a chloroacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to similar compounds, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-3-1-2-8(6-9)4-5-13-10(14)7-12/h1-3,6H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCZZOPVPPRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)
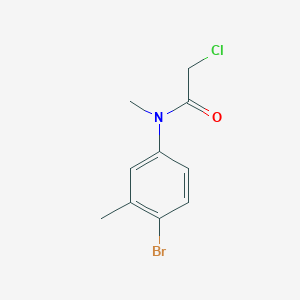

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)
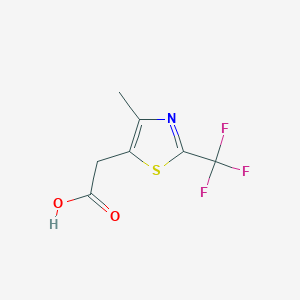
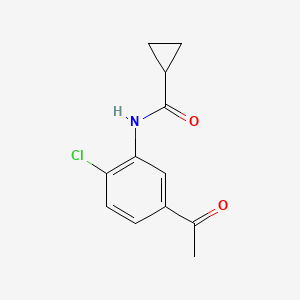
![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
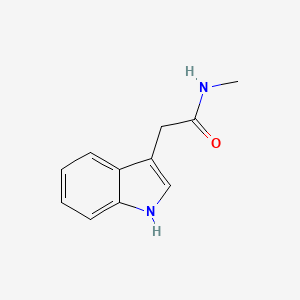

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
